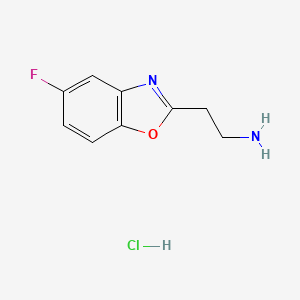

2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine hydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine hydrochloride typically involves the reaction of 5-fluoro-2-aminobenzoxazole with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as potassium carbonate . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzoxazole derivatives.

Aplicaciones Científicas De Investigación

Research indicates that 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine hydrochloride exhibits notable biological activities, particularly:

- Anti-Cancer Potential : Studies have shown that this compound can inhibit specific enzymes and modulate signaling pathways related to cell proliferation and survival. Its fluorinated structure enhances binding affinity to biological targets, making it a candidate for further drug development aimed at cancer treatment .

- Neuroactive Properties : The compound's interaction with neurotransmitter systems suggests potential applications in neuropharmacology. Its ability to influence neurochemical pathways could lead to developments in treatments for neurological disorders.

Research Applications

The compound has been utilized in various research contexts, including:

- Drug Design and Development : Due to its unique structure and biological activity, it serves as a lead compound for the synthesis of new drugs targeting cancer and neurological disorders.

- Biochemical Studies : It is used in proteomics research to study protein interactions and functions, providing insights into cellular mechanisms .

- Interaction Studies : The compound's interactions with various biological targets are assessed through high-throughput screening methods, which are essential for determining its viability as a therapeutic agent.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-(4-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride | Chlorine substitution | Antimicrobial properties | Different halogen effects on activity |

| 5-Fluoroindole derivatives | Indole core | Neuroactive properties | Variation in nitrogen positioning |

| 2-(5-Bromo-1,3-benzoxazol-2-yl)ethanamine hydrochloride | Bromine substitution | Antitumor effects | Influence of bromine on reactivity |

This comparative analysis highlights the distinct pharmacological properties of this compound due to its specific fluorination and benzoxazole structure.

Case Studies

Several studies have documented the efficacy of this compound:

- Anti-Cancer Study : In vitro studies demonstrated that this compound inhibited the growth of specific cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways. The results indicated a dose-dependent response, suggesting potential for clinical applications in oncology.

- Neuropharmacological Research : Experimental models have shown that the compound can modulate neurotransmitter release, indicating its potential use in treating conditions such as anxiety and depression. Further studies are needed to explore these effects in vivo .

Mecanismo De Acción

The mechanism of action of 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride

- 2-(5-Bromo-1,3-benzoxazol-2-yl)ethanamine hydrochloride

- 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine hydrochloride

Uniqueness

2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity . The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Actividad Biológica

2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a benzoxazole moiety, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

- Molecular Formula : C9H9FN2O·HCl

- Molecular Weight : 216.64 g/mol

- Purity : Typically 97% or higher in commercial preparations .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Compounds containing the benzoxazole structure have shown selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans.

- Research indicates that derivatives of benzoxazole exhibit varying degrees of cytotoxicity towards cancer cells while maintaining lower toxicity towards normal cells, suggesting their potential as anticancer agents .

-

Cytotoxicity :

- A study on related benzoxazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The structure–activity relationship (SAR) analysis revealed that modifications to the benzoxazole core could enhance or diminish biological activity .

- Mechanism of Action :

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| 1 | Bacillus subtilis | 10 µg/mL | Antibacterial |

| 2 | Candida albicans | 15 µg/mL | Antifungal |

| 3 | MCF-7 (Breast cancer) | 20 µg/mL | Cytotoxic |

| 4 | A549 (Lung cancer) | 25 µg/mL | Cytotoxic |

Note: The compounds listed are hypothetical examples derived from the benzoxazole class based on the SAR studies conducted in related research .

Structure–Activity Relationship (SAR)

Research into the SAR of benzoxazole derivatives has provided insights into how structural modifications influence biological activity:

- Substituents at Position 5 : Electron-donating groups enhance antibacterial activity, while electron-withdrawing groups may reduce it.

- Positioning of Functional Groups : The placement of substituents on the phenyl ring significantly affects both antimicrobial and anticancer activities, indicating that careful design is crucial for optimizing efficacy .

Propiedades

IUPAC Name |

2-(5-fluoro-1,3-benzoxazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O.ClH/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11;/h1-2,5H,3-4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZDVSRAMAXBGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(O2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.